molecular formula C14H18O3 B2831775 4-(Benzyloxy)cyclohexanecarboxylic acid CAS No. 66500-40-1

4-(Benzyloxy)cyclohexanecarboxylic acid

Cat. No.: B2831775
CAS No.: 66500-40-1
M. Wt: 234.295
InChI Key: CIHKUOPEMAFMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group. This compound is used in various research and industrial applications due to its unique chemical properties .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Benzyloxy)cyclohexanecarboxylic acid . For instance, the ionization state of carboxylic acids can change with pH, which can affect their absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Benzyloxy)cyclohexanecarboxylic acid is utilized in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)cyclohexanecarboxylic acid is unique due to the presence of both a benzyloxy group and a cyclohexane ring, which confer specific chemical properties and reactivity patterns not observed in its analogs .

Properties

IUPAC Name

4-phenylmethoxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHKUOPEMAFMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude 4-benzyloxycyclohexane-1-nitrile (4.0 g) was refluxed with stirring with a mixture of glacial acetic acid (16 ml) and concentrated hydrochloric acid (24 ml) for 20 hours. The reaction mixture was cooled, the solid removed by filtration and washed with water. The product was ground with 2M sodium hydroxide solution (70 ml) and then diluted with water. Unchanged nitrile was removed by filtration and the filtrate acidified with concentrated hydrochloric acid. White crystals separated and were collected by filtration, washed with water and dried to yield 4-benzyloxycyclohexane-1-carboxylic acid m.p. 170°-180° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two

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